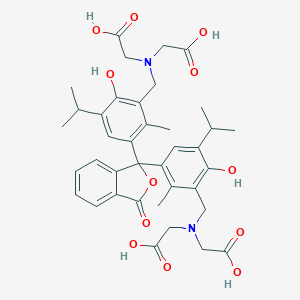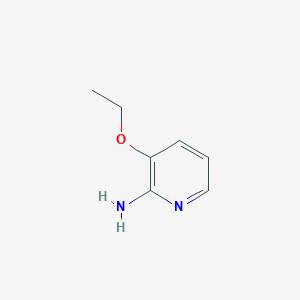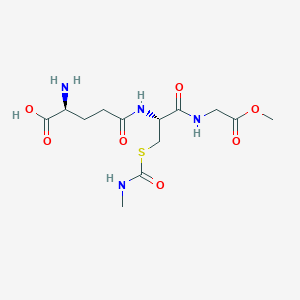![molecular formula C16H12N4O4 B157313 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- CAS No. 10114-46-2](/img/structure/B157313.png)
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV and is commonly used in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is not fully understood. However, it is known that this compound interacts with lipids, proteins, and nucleic acids in cells and tissues. This interaction results in the formation of a colored complex that can be detected by various methods.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells and tissues. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its high sensitivity and specificity. This compound can be used to detect very low concentrations of lipids, proteins, and nucleic acids in cells and tissues. It is also easy to use and can be detected by various methods such as UV-Vis spectroscopy and fluorescence microscopy.
The limitations of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its potential interference with other compounds and its limited applicability in certain experiments. This compound may interfere with the detection of other compounds in cells and tissues, which can lead to inaccurate results. Additionally, this compound may not be suitable for certain experiments that require the detection of specific compounds.
Direcciones Futuras
There are several future directions for the use of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in scientific research. One potential direction is the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues using this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, this compound may also be used in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a unique chemical compound that has been extensively used in scientific research. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is non-toxic and has minimal effects on cells and tissues. However, it is important to carefully control the concentration of this compound used in experiments to avoid any potential effects on cells and tissues. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues, the development of new diagnostic tools for various diseases, and the development of new drugs and therapies for various diseases.
Métodos De Síntesis
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is synthesized by the reaction of 4-nitroaniline and 2-hydroxymethylquinoline. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization to obtain a pure sample of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-].
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been extensively used in scientific research due to its unique properties. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is used to stain lipids, proteins, and nucleic acids in cells and tissues. This compound is also used as a fluorescent probe for the detection of proteins and nucleic acids in gels and blots.
Propiedades
Número CAS |
10114-46-2 |
|---|---|
Nombre del producto |
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- |
Fórmula molecular |
C16H12N4O4 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
4-hydroxy-1-methyl-3-[(4-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)15(21)14(16(19)22)18-17-10-6-8-11(9-7-10)20(23)24/h2-9,21H,1H3 |
Clave InChI |
XUAQVLICOQTYFM-JXAWBTAJSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=O)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



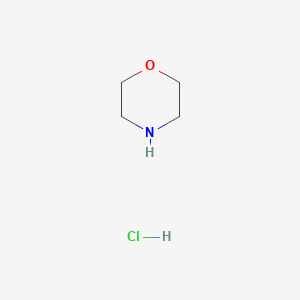
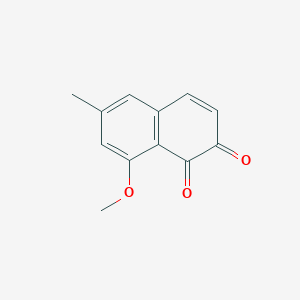
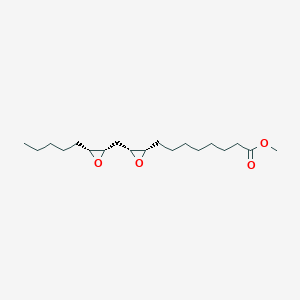
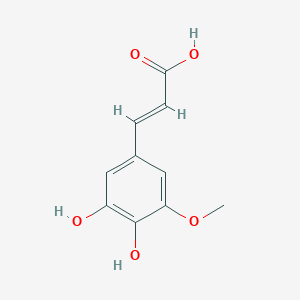
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
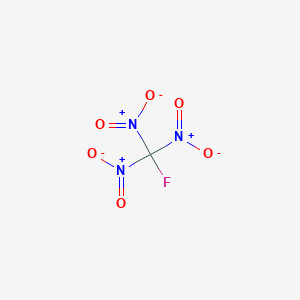
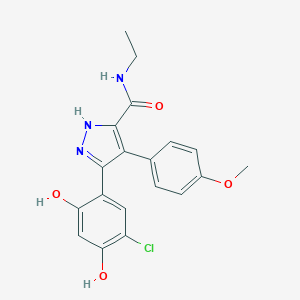
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

